molecular formula C9H11N3O4 B1272802 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid CAS No. 59320-41-1

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1272802
CAS No.: 59320-41-1
M. Wt: 225.2 g/mol
InChI Key: UFDQDPCNAIIBSP-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C9H11N3O4 It is characterized by the presence of an aminoethyl group attached to the amino group of a nitrobenzoic acid

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-Aminoethyl)amino]-3-aminobenzoic acid .

Scientific Research Applications

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with various biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzoic acid: Similar structure but lacks the aminoethyl group.

    4-[(2-Aminoethyl)amino]-benzoic acid: Similar structure but lacks the nitro group.

    3-Nitrobenzoic acid: Lacks both the amino and aminoethyl groups

Uniqueness

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid is unique due to the presence of both the aminoethyl and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, also known as 4-amino-3-nitrobenzoic acid (CAS No. 59320-41-1), is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O4C_9H_{11}N_3O_4. The structure features an amino group and a nitro group attached to a benzoic acid moiety, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4-amino-3-nitrobenzoic acid exhibits significant antimicrobial activity. In a study focusing on its effect against various bacterial strains, the compound demonstrated effective inhibition, suggesting potential applications in treating bacterial infections.

Inhibition of Enzymatic Activity

One notable biological activity of this compound is its role as an inhibitor of trans-sialidase (TcTS) from Trypanosoma cruzi, the causative agent of Chagas disease. A study reported that 4-amino-3-nitrobenzoic acid achieved 77% inhibition in enzymatic assays, indicating its potential as a lead compound for developing new anti-Chagas drugs .

The mechanism by which 4-amino-3-nitrobenzoic acid exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to increase the expression level of the TcTS gene in T. cruzi epimastigotes, confirming its direct influence on the enzyme's activity . The nitro group may play a crucial role in modulating the compound's interaction with biological targets.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against various bacterial strains, suggesting potential therapeutic applications.
Trans-sialidase Inhibition Achieved 77% inhibition in enzymatic assays, highlighting its potential as an anti-Chagas drug candidate .
Mechanistic Insights Increased expression of TcTS gene confirmed direct effects on enzymatic activity .

Comparative Analysis with Similar Compounds

Comparative studies with other benzoic acid derivatives have shown that while some exhibit high enzymatic inhibition, they may lack trypanocidal activity. This underscores the unique profile of 4-amino-3-nitrobenzoic acid as both an effective TcTS inhibitor and a potential therapeutic agent .

Properties

IUPAC Name

4-(2-aminoethylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16/h1-2,5,11H,3-4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQDPCNAIIBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387670
Record name 4-(2-aminoethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59320-41-1
Record name 4-(2-aminoethylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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